molecular formula C16H18N2O4 B2555731 N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361671-79-4

N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2555731
CAS RN: 2361671-79-4
M. Wt: 302.33
InChI Key: AHSSSGJFNMNXGZ-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide, also known as DOXO-EMCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer therapy.

Scientific Research Applications

N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to be effective in inhibiting the growth of cancer cells in animal models.

Mechanism of Action

N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide exerts its anticancer activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, this compound causes DNA damage and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and high selectivity for cancer cells. It has also been shown to have a long half-life in the body, which allows for sustained drug release and prolonged anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is its high potency against cancer cells. However, one limitation is that it can be difficult to produce in large quantities, which may limit its use in preclinical studies.

Future Directions

Several future directions for research on N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide include exploring its potential applications in combination with other anticancer drugs, investigating its efficacy in different cancer types, and developing more efficient synthesis methods to increase its availability for research purposes.
In conclusion, this compound is a promising chemical compound with potential applications in cancer therapy. Its mechanism of action, low toxicity, and high selectivity for cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and limitations.

Synthesis Methods

N-(5,5-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-oxo-5,5-dimethyl-1,3-dioxane-4-acetic acid, followed by the reaction with acryloyl chloride. The final product is obtained through the reaction of the intermediate product with prop-2-enamide.

properties

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-13(19)17-11-7-5-10(6-8-11)14(20)18-12-9-16(2,3)22-15(12)21/h4-8,12H,1,9H2,2-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSSGJFNMNXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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